Etoposide-d3

Bioanalysis LC-MS/MS Pharmacokinetics

This trideuterated Etoposide analog (+3 Da mass shift) is the essential SIL-IS for accurate, matrix-corrected LC-MS/MS quantitation. Unlabeled standards cannot compensate for ion suppression or variability in bioanalytical workflows. Also designed for head-to-head CYP3A4 metabolic stability assays to quantify the kinetic deuterium isotope effect (KDIE) on O-demethylation, validating enhanced exposure in vivo. For research use only.

Molecular Formula C29H32O13
Molecular Weight 591.6 g/mol
Cat. No. B1152659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide-d3
Synonyms(5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3;  EPEG; -d3 P 16-213-d3;  VePesid-d3;  Vepesid J-d3;  Zuyeyidal-d3;  trans-Etoposi
Molecular FormulaC29H32O13
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
InChIInChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15?,20?,21-,22+,24-,25+,26?,27-,29+/m1/s1/i2D3
InChIKeyVJJPUSNTGOMMGY-WWPGOOPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one


The target compound is a deuterated analog of a podophyllotoxin-derived chemotherapeutic agent, belonging to the class of topoisomerase II inhibitors. Its molecular formula is C29H32O13, with a molecular weight of 591.6 g/mol, and it features a trideuteriomethoxy (-OCD3) substitution . This specific isotopic labeling is designed for precise quantification in bioanalytical workflows, leveraging the kinetic isotope effect to potentially enhance metabolic stability .

Why Non-Deuterated Podophyllotoxin Derivatives Are Not Direct Substitutes for (8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one in Quantitative Bioanalysis and PK Studies


Generic, non-deuterated analogs cannot serve as functional substitutes for the trideuteriomethoxy compound in applications requiring precise, matrix-effect-corrected quantitation or in studies aimed at elucidating metabolic stability mechanisms. The absence of the three deuterium atoms eliminates the mass shift (Δm/z = +3 Da) essential for its role as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows [1]. Furthermore, unlabeled compounds lack the potential for a kinetic deuterium isotope effect (KDIE) on CYP3A4-mediated O-demethylation, a primary metabolic pathway for this chemotype [2], thus rendering them unsuitable for comparative pharmacokinetic (PK) investigations aimed at probing metabolic liability.

Quantitative Differentiation Guide: (8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one


Mass Spectrometry Quantification: Elimination of Matrix Effects via Deuterium-Induced Mass Shift

The incorporation of a trideuteriomethoxy group results in a molecular mass increase of +3 Da relative to the non-deuterated parent compound. This mass shift is critical for its application as a stable isotope-labeled internal standard (SIL-IS), allowing for precise correction of ionization suppression or enhancement in complex biological matrices . Without this mass differential, generic analogs would co-elute with the analyte of interest, preventing accurate quantitation.

Bioanalysis LC-MS/MS Pharmacokinetics

Metabolic Stability: Attenuation of CYP3A4-Mediated O-Demethylation via Kinetic Isotope Effect

The compound features deuteration at the 5-methoxy group of the E-ring, a site known to undergo CYP3A4-mediated O-demethylation in structurally related etoposide analogs [1]. The C-D bond at this position is chemically more stable than a C-H bond, a phenomenon known as the kinetic deuterium isotope effect (KDIE). This substitution is designed to reduce the rate of oxidative metabolism, potentially leading to an increased plasma half-life (t1/2) and area under the curve (AUC) compared to its non-deuterated counterpart [2].

Drug Metabolism CYP3A4 Pharmacokinetics

Pharmacological Potency: Potency Differential Between Non-Deuterated Podophyllotoxin Derivatives

While direct potency data for this specific deuterated compound is unavailable, its non-deuterated structural analogs, etoposide and teniposide, exhibit significant differences in potency. Teniposide is reported to be 5–10 times more potent than etoposide on a molar basis in some in vitro assays [1]. This class-level variability highlights that minor structural modifications can lead to substantial shifts in pharmacodynamic activity. Therefore, direct quantitative comparison of this compound to its closest analogs is required for accurate assessment, and cross-substitution without verification of equipotency would be scientifically unsound.

Pharmacodynamics Topoisomerase II Potency

Analytical Utility: Differentiated Application in Bioanalysis from 4'-O-Benzyl Etoposide-d3

This compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated counterpart in complex biological matrices via LC-MS/MS . Its utility is distinct from other deuterated etoposide derivatives like 4'-O-Benzyl Etoposide-d3, which serves a different purpose as a tracer for in vivo metabolic studies due to its altered chemical structure .

Analytical Chemistry Internal Standard Mass Spectrometry

Optimal Application Scenarios for (8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one


LC-MS/MS Bioanalysis of Non-Deuterated Parent Drug in Plasma or Tissue Homogenates

The primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of its non-deuterated analog in biological matrices. The +3 Da mass shift allows for compensation of matrix effects and instrument variability in LC-MS/MS assays, which is essential for generating robust pharmacokinetic data .

Comparative In Vitro Metabolism Studies to Assess CYP3A4-Mediated Clearance

This compound can be used in head-to-head incubations with human liver microsomes or recombinant CYP3A4 enzymes alongside its non-deuterated counterpart. By comparing the rates of disappearance of both compounds, researchers can quantitatively assess the contribution of O-demethylation to the overall metabolic clearance and determine the magnitude of the kinetic deuterium isotope effect (KDIE) .

In Vivo Pharmacokinetic Comparison Studies in Preclinical Models

Administering this deuterated compound to animal models allows for a direct comparison of its pharmacokinetic profile (e.g., AUC, Cmax, t1/2, clearance) against the non-deuterated parent drug. This is a fundamental approach to evaluate whether deuteration at the metabolically labile site results in improved systemic exposure or reduced clearance in vivo, validating the class-level inference of enhanced metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etoposide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.